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Cat. No.: B10768568 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available preclinical data for the compound specifically designated as

GR148672X is limited. Research indicates that GR148672X is synonymous with Vatanidipine,

a dihydropyridine (DHP)-type calcium channel blocker.[1] This document provides a

comprehensive overview of Vatanidipine based on available information and supplements it

with representative data from other compounds in the same class to illustrate typical preclinical

findings. The quantitative data presented in the tables are representative of dihydropyridine

calcium channel blockers and should not be considered as verified data for Vatanidipine unless

explicitly stated.

Introduction
Vatanidipine (GR148672X) is a novel dihydropyridine (DHP)-type calcium channel blocker

characterized by its slow onset and long-lasting pharmacological action.[1][2] These properties

are attributed to its slow uptake into vascular tissues and its tenacious binding to calcium

channel sites.[1][2] Preclinical studies have demonstrated its potent antihypertensive effects in

various experimental models.[1][2] Beyond its primary vasodilatory action, Vatanidipine has

shown potential in protecting against cerebrovascular lesions and atherosclerosis, and it also

appears to have a renoprotective effect.[1][2] A notable characteristic of Vatanidipine is its

ability to suppress noradrenaline release from sympathetic nerve endings, which may

contribute to a lower incidence of reflex tachycardia compared to other antihypertensive agents

like nitrendipine.[1][2]
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Mechanism of Action
As a dihydropyridine, Vatanidipine's primary mechanism of action is the blockade of L-type

voltage-gated calcium channels. These channels are crucial for the contraction of vascular

smooth muscle. By inhibiting the influx of Ca2+ into these cells, Vatanidipine leads to

vasodilation and a subsequent reduction in blood pressure. The slow dissociation from its

binding site within the vascular tissue contributes to its prolonged therapeutic effect.[1][2]
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Mechanism of action of Vatanidipine.

In Vitro Pharmacology
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No specific in vitro binding affinity or potency (IC50/EC50) values for Vatanidipine are publicly

available. The following table provides representative data for other dihydropyridine calcium

channel blockers to illustrate the typical range of activities.

Parameter Assay Type
Representative
Value

Compound
Example

IC50
L-type Ca2+ channel

blockade
10 - 100 nM Nifedipine

Ki
[3H]-nitrendipine

binding
0.1 - 5 nM Nitrendipine

Experimental Protocol: [3H]-Nitrendipine Binding Assay
This competitive binding assay is a standard method to determine the affinity of a test

compound for the dihydropyridine binding site on L-type calcium channels.

Tissue Preparation: Membranes are prepared from a tissue rich in L-type calcium channels,

such as rat cerebral cortex or heart ventricles. The tissue is homogenized in a buffered

solution and centrifuged to isolate the membrane fraction.

Assay Conditions: The membrane preparation is incubated with a fixed concentration of [3H]-

nitrendipine (a radiolabeled dihydropyridine) and varying concentrations of the test

compound (e.g., Vatanidipine).

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium.

The bound radioligand is then separated from the unbound ligand by rapid filtration through

glass fiber filters.

Quantification: The radioactivity retained on the filters is measured using liquid scintillation

counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of [3H]-nitrendipine is determined and expressed as the IC50 value. The Ki (inhibition

constant) can then be calculated using the Cheng-Prusoff equation.
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In Vivo Pharmacology & Efficacy
Vatanidipine has demonstrated a slow-onset and long-lasting hypotensive effect in various

experimental hypertensive animal models.[1][2]

Specific quantitative efficacy data for Vatanidipine is not publicly available. The following table

provides a representative example of data that would be generated in such studies.

Animal Model
Route of
Administration

Dose Range Observed Effect

Spontaneously

Hypertensive Rat

(SHR)

Oral (p.o.) 1 - 10 mg/kg

Dose-dependent

reduction in systolic

blood pressure

Renal Hypertensive

Rat
Oral (p.o.) 1 - 10 mg/kg

Sustained decrease in

mean arterial pressure

Experimental Protocol: Blood Pressure Measurement in
Spontaneously Hypertensive Rats (SHR)

Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) are commonly used as

they develop hypertension that mimics human essential hypertension.

Acclimatization: Animals are acclimated to the laboratory conditions and trained for blood

pressure measurement to minimize stress-induced fluctuations.

Drug Administration: Vatanidipine is administered orally (e.g., via gavage) at various doses. A

vehicle control group receives the formulation without the active compound.

Blood Pressure Monitoring: Systolic blood pressure and heart rate are measured at multiple

time points before and after drug administration using a non-invasive tail-cuff method or via

radiotelemetry for continuous monitoring.

Data Analysis: The changes in blood pressure from baseline are calculated for each dose

group and compared to the vehicle control group to determine the antihypertensive effect

and its duration.
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Pharmacokinetics
Detailed preclinical pharmacokinetic parameters for Vatanidipine are not publicly available. The

table below presents typical pharmacokinetic parameters for a dihydropyridine calcium channel

blocker in preclinical species.

Species Route Tmax (h)
Cmax
(ng/mL)

AUC
(ng·h/mL)

Bioavaila
bility (%)

t1/2 (h)

Rat Oral 0.5 - 1.5 50 - 200 200 - 800 10 - 30 2 - 4

IV - - - 100 1 - 2

Dog Oral 1.0 - 2.0 20 - 100 150 - 600 20 - 40 3 - 6

IV - - - 100 2 - 4

Experimental Protocol: Pharmacokinetic Study in Rats
Animal Model: Male Sprague-Dawley or Wistar rats are typically used. Animals are

cannulated (e.g., in the jugular vein) for serial blood sampling.

Drug Administration: A single dose of Vatanidipine is administered intravenously (IV) via the

tail vein and orally (PO) by gavage to different groups of rats.

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25,

0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.

Plasma Analysis: Plasma is separated by centrifugation and stored frozen until analysis. The

concentration of Vatanidipine in the plasma samples is quantified using a validated analytical

method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate

pharmacokinetic parameters including Tmax, Cmax, AUC, bioavailability, and elimination

half-life (t1/2) using non-compartmental analysis.

Toxicology
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Specific toxicology data for Vatanidipine (e.g., LD50, NOAEL) is not publicly available. The

following table provides representative acute and repeated-dose toxicity data for a

dihydropyridine calcium channel blocker.

Study Type Species Route Key Findings NOAEL

Acute Toxicity Rat Oral
Low acute

toxicity

> 2000 mg/kg

(LD50)

Repeated-Dose

Toxicity (28-day)
Rat Oral

Dose-dependent

changes in liver

enzymes and

heart weight at

high doses.

50 mg/kg/day

Repeated-Dose

Toxicity (28-day)
Dog Oral

Hypotension,

reflex

tachycardia, and

related clinical

signs at high

doses.

10 mg/kg/day

Experimental Workflow: Preclinical Toxicology
Assessment
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In Vitro / Ex Vivo
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A typical preclinical toxicology workflow.

Conclusion
Vatanidipine (GR148672X) is a promising long-acting antihypertensive agent with a

multifactorial mechanism that extends beyond simple vasodilation. Its unique pharmacokinetic

profile suggests a sustained therapeutic effect, potentially improving patient compliance. While

detailed quantitative preclinical data is not widely published, the qualitative evidence points to a

potent and effective calcium channel blocker with a potentially favorable safety profile,

particularly concerning reflex tachycardia. Further publication of detailed preclinical studies

would be beneficial for a more complete understanding of its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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